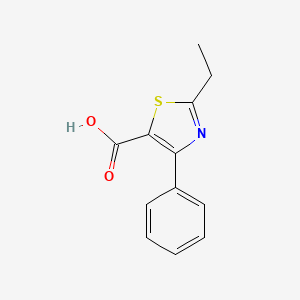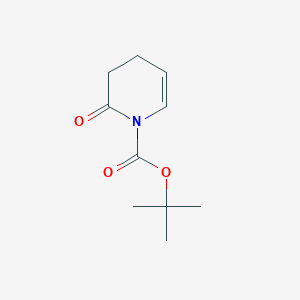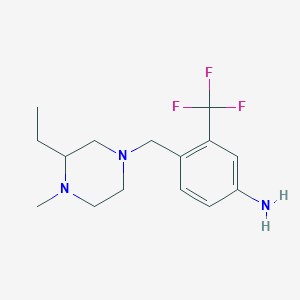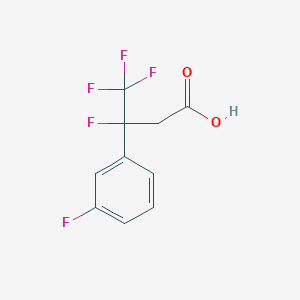
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-(3-fluorophenyl)butanoic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the selective introduction of fluorine atoms while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in the development of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid
- 4-bromo-3,3,4,4-tetrafluoro-1-butanol
- 4’‘-ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
Uniqueness
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid stands out due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This unique structure imparts distinct chemical and physical properties, such as high stability, reactivity, and potential bioactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7F5O2 |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluoro-3-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
Clé InChI |
HFJDAWVGGGIJAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CC(=O)O)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
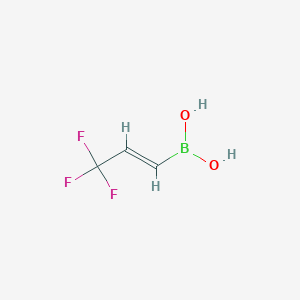

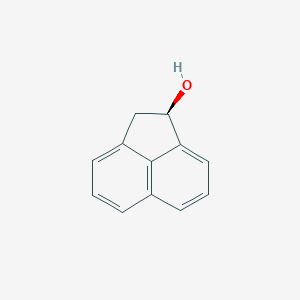
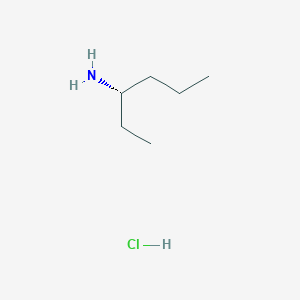


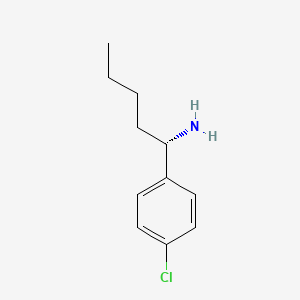
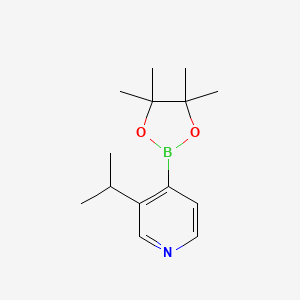
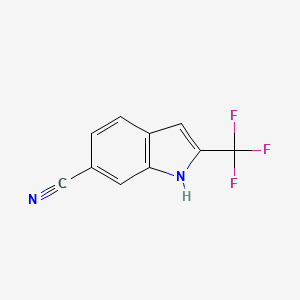
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
